IR-813 p-Toluenesulfonate
Description
Theoretical Framework of Cyanine (B1664457) Dyes and Their Optical Properties
Cyanine dyes are a major class of organic chromophores characterized by two nitrogen-containing heterocyclic rings linked by a polymethine chain. unipr.itbeilstein-journals.org The positive charge in these molecules is delocalized across the conjugated system. nih.gov This electronic structure is fundamental to their optical properties, particularly their strong absorption in the visible and near-infrared regions. beilstein-journals.org
The absorption characteristics of cyanine dyes are influenced by the length of the polymethine chain; extending the chain generally results in a bathochromic shift, meaning the absorption maximum moves to longer wavelengths. beilstein-journals.org Their optical properties, including molar absorptivity, fluorescence, and Stokes shift, can be tailored by modifying the cyanine dye's molecular structure. mdpi.com For instance, alterations to the heterocyclic rings or the central carbon of the methine bridge can fine-tune these properties for specific applications. mdpi.com Theoretical models, such as those based on Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), are employed to understand and predict the absorption and fluorescence characteristics of these dyes. mdpi.com
Table 1: General Optical Properties of Cyanine Dyes
| Property | Description | Typical Range/Value |
| Absorption Maximum (λmax) | The wavelength at which the dye shows its strongest absorption. | Varies from UV to NIR, can be tuned by structural modifications. beilstein-journals.org |
| Molar Extinction Coefficient (ε) | A measure of how strongly the dye absorbs light at a specific wavelength. | Often very high, in the order of 10^5 M⁻¹cm⁻¹. beilstein-journals.org |
| Fluorescence Emission (λem) | The wavelength at which the dye emits light after excitation. | Typically red-shifted compared to the absorption maximum. rsc.org |
| Fluorescence Quantum Yield (ΦF) | The efficiency of the fluorescence process. | Can be low for some NIR cyanines due to efficient non-radiative decay. beilstein-journals.org |
| Stokes Shift | The difference in wavelength between the absorption and emission maxima. | Generally small, indicating minor structural changes upon excitation. unipr.it |
Significance of Near-Infrared Dyes in Advanced Materials Science
Near-infrared (NIR) dyes are of significant interest in advanced materials science due to their unique optical properties. nih.govnih.gov Light in the NIR region can penetrate biological tissues more effectively than visible light, making these dyes valuable for in-vivo imaging and other biomedical applications. tcichemicals.comrsc.org
In the realm of materials science, NIR dyes are crucial components in the development of various technologies. They are utilized in security markings, optical recording media like CDs and DVDs, and optical filters. tcichemicals.cominstras.com Laser-induced processes often require dyes with strong absorption above 700 nm, good solubility in organic solvents, and high thermal stability. tcichemicals.com Furthermore, the drive to improve the power conversion efficiency of organic solar cells has led to research into efficient NIR dyes, as a significant portion of sunlight is in the near-infrared spectrum. tcichemicals.com The ability of these dyes to generate heat upon NIR light absorption is also harnessed in photothermal polymerization processes. researchgate.net
Overview of IR-813 p-Toluenesulfonate as a Representative Cyanine Derivative
This compound is a functional near-infrared cyanine dye. adipogen.com It is recognized for its specific absorption and emission characteristics in the NIR region, with an excitation wavelength (λex) of 815 nm and an emission wavelength (λem) of 840 nm when measured in methanol (B129727). adipogen.com This compound serves as a building block for synthesizing other fluorescent NIR dyes and has been instrumental in the development of NIR organic light-emitting diodes (OLEDs). adipogen.com Its properties also make it suitable for use as an energy acceptor in Förster Resonance Energy Transfer (FRET) experiments. adipogen.com
This compound belongs to the heptamethine cyanine dye family. mdpi.com Its chemical structure consists of two benz[e]indole heterocyclic nuclei linked by a seven-carbon polymethine chain that includes a chloro-substituted cyclohexene (B86901) ring. cymitquimica.comnih.gov The positive charge of the cyanine cation is balanced by a p-toluenesulfonate anion. cymitquimica.comnih.gov The core chromophore, responsible for its light-absorbing properties, is the extended π-conjugated system formed by the polymethine chain and the indole (B1671886) rings. The specific arrangement and substituents on this chromophore dictate its characteristic NIR absorption.
Table 2: Structural and Chemical Properties of this compound
| Property | Value/Description |
| Chemical Formula | C47H47ClN2O3S cymitquimica.comexperimtsupplyshop.com |
| Molecular Weight | 755.41 g/mol cymitquimica.comnih.gov |
| IUPAC Name | (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;4-methylbenzenesulfonate nih.gov |
| CAS Number | 134127-48-3 adipogen.comtcichemicals.com |
| Appearance | Dark brown powder adipogen.com |
| Solubility | Soluble in methanol and DMSO adipogen.com |
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C47H47ClN2O3S |
|---|---|
Molecular Weight |
755.4 g/mol |
IUPAC Name |
(2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;4-methylbenzenesulfonate |
InChI |
InChI=1S/C40H40ClN2.C7H8O3S/c1-39(2)34(42(5)32-22-18-26-12-7-9-16-30(26)36(32)39)24-20-28-14-11-15-29(38(28)41)21-25-35-40(3,4)37-31-17-10-8-13-27(31)19-23-33(37)43(35)6;1-6-2-4-7(5-3-6)11(8,9)10/h7-10,12-13,16-25H,11,14-15H2,1-6H3;2-5H,1H3,(H,8,9,10)/q+1;/p-1 |
InChI Key |
LQVQHHTYXSPHSQ-UHFFFAOYSA-M |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)/C=C/C4=C(/C(=C/C=C\5/C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)/CCC4)Cl)C |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)[O-].CC1(C(=[N+](C2=C1C3=CC=CC=C3C=C2)C)C=CC4=C(C(=CC=C5C(C6=C(N5C)C=CC7=CC=CC=C76)(C)C)CCC4)Cl)C |
Pictograms |
Irritant; Health Hazard |
Origin of Product |
United States |
Synthetic Methodologies and Precursor Applications
Strategies for the Preparation of IR-813 p-Toluenesulfonate Analogs
The generation of analogs from this compound is primarily achieved through post-synthetic derivatization. mdpi.comresearchgate.net This strategy modifies the existing structure of the commercially available dye to create new compounds with tailored properties. A key method involves a nucleophilic substitution reaction (SRN1) targeting the meso-chlorine atom on the dye's central cyclohexene (B86901) ring. mdpi.comresearchgate.net
One specific example is the synthesis of an analog, referred to as Cy1, where the meso-chlorine atom is substituted with an aminopropylimidazole group. mdpi.com This reaction is conducted at room temperature in dichloromethane, using N,N-diisopropylethylamine (DIPEA) as a base. mdpi.com The introduction of the aminopropylimidazole moiety results in a significant blue shift in the compound's absorption and emission spectra compared to the parent IR-813 dye. mdpi.comresearchgate.net
Table 1: Synthesis of IR-813 Analog (Cy1)
| Reactant | Role | Solvent | Conditions | Yield |
|---|---|---|---|---|
| This compound | Precursor Dye | Dichloromethane | Room Temp, 48h | 56% |
| 1-(3-Aminopropyl)imidazole (B109541) | Nucleophile |
This compound as a Precursor in Advanced Material Synthesis
The utility of this compound extends to its role as a building block in the synthesis of specialized materials, particularly in the fields of photonics and nanotechnology. adipogen.com
This compound is a functional near-infrared (NIR) cyanine (B1664457) dye that is frequently used as a starting point for the synthesis of other fluorescent NIR dyes. adipogen.com Its inherent spectral properties, with an excitation maximum at 815 nm and an emission maximum at 840 nm in methanol (B129727), make it a valuable scaffold. adipogen.com
The derivatization process, such as the SRN1 reaction previously mentioned, allows for the introduction of new functional groups. mdpi.comresearchgate.net This modification alters the electronic structure of the cyanine chromophore, leading to changes in its photophysical properties. For instance, the synthesis of the Cy1 analog by reacting IR-813 with 1-(3-aminopropyl)imidazole resulted in a dye with an absorption maximum at 668 nm and an emission band at 785 nm in acetonitrile, a notable blue shift from the original compound. mdpi.com This ability to tune the optical properties through derivatization is crucial for developing probes for specific applications. mdpi.comadipogen.com
A significant application of this compound is its use as a carbon precursor for the development of red-emissive carbon dots (CDs), referred to as 813-CDs. mdpi.comnsf.govresearchgate.netnih.gov These CDs exhibit solvatochromic behavior, where their emission color shifts with the polarity of the solvent. mdpi.comnsf.govnih.gov In water, the resulting 813-CDs show emission peaks at 610 nm and 698 nm. mdpi.comnsf.gov
The synthesis of 813-CDs is effectively achieved through microwave pyrolysis, a rapid and efficient heating method. mdpi.commiami.eduresearchgate.net The process involves dispersing this compound in a solvent like methanol, often with a passivating agent, and sonicating the mixture to ensure homogeneity. mdpi.commiami.edu This solution is then subjected to high-power microwave irradiation for a short duration. mdpi.commiami.edu This technique facilitates the degradation and carbonization of the precursor to form CDs. mdpi.comresearchgate.net
Table 2: Microwave Pyrolysis for 813-CD Synthesis
| Precursor(s) | Method | Power | Duration | Result |
|---|
Data sourced from references mdpi.commiami.edu.
To tune the optical properties of the carbon dots, polyethyleneimine (PEI) is integrated into the synthesis process. mdpi.comnsf.govnih.govfgcu.edu PEI serves as a nitrogen source, leading to the formation of nitrogen-doped carbon dots (N-CDs). mdpi.comnih.govfgcu.edu This nitrogen doping is critical as it introduces surface defects and alters the electronic structure of the CDs, which effectively reduces the HOMO-LUMO energy gap. mdpi.com The consequence is a bathochromic (red) shift of the emission wavelength. mdpi.com Research has shown that increasing the nitrogen content by using PEI can shift the emission wavelength further into the red, with emissions recorded as far as 776 nm. mdpi.comnsf.govnih.gov
Table 3: Effect of Nitrogen Doping on 813-CD Emission
| Precursor | Doping Agent | Key Finding | Max Emission |
|---|
Data sourced from references mdpi.comnsf.govresearchgate.netnih.govsciprofiles.com.
The synthesized 813-CDs can be incorporated into polymer matrices to create nanocomposite thin films, which is essential for evaluating their solid-state fluorescence. mdpi.comnsf.govmiami.edu Polyvinylpyrrolidone (B124986) (PVP) is a polymer used for this purpose. mdpi.comresearchgate.net An 813-CD/PVP nanocomposite film is synthesized to lock the carbon dots within the PVP matrix, which can enhance optical efficiency by preventing the self-quenching that often occurs when fluorescent molecules are in close proximity in the solid state. mdpi.comresearchgate.net
These films exhibit bright orange fluorescence when excited with a laser. mdpi.commiami.edu Scanning electron microscopy reveals that the interaction between the 813-CDs and PVP results in a surface with minimal defects. mdpi.com Beyond their optical properties, these nanocomposite films show potential for electrochemical applications, such as serving as an additive doping agent for PVP coatings on battery cathodes to improve stability and performance. mdpi.comresearchgate.net
Table 4: Properties of 813-CD/PVP Nanocomposite Thin Film
| Property | Observation | Excitation Wavelength | Emission Peaks |
|---|
4 Integration in Novel Cyanine-Based Derivatives (e.g., Cyanine-Imidazole Systems)
The compound this compound serves as a valuable precursor for the synthesis of novel near-infrared (NIR) cyanine dyes functionalized with imidazole (B134444) moieties. This derivatization is achieved through a post-synthetic modification strategy that targets the reactive meso-chlorine atom present on the cyclohexenyl ring of the IR-813 structure.
Research Findings
Research has demonstrated the successful synthesis of a cyanine-imidazole derivative, referred to as Cy1, by reacting this compound with an imidazole-containing nucleophile. mdpi.comresearchgate.net The synthetic approach involves a nucleophilic substitution reaction (SRN1) where the meso-chlorine atom of IR-813 is displaced by 1-(3-Aminopropyl)imidazole. mdpi.comresearchgate.net This reaction is typically facilitated by a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIPEA), in a suitable organic solvent like dichloromethane. mdpi.com The reaction proceeds at room temperature over an extended period, after which the desired cyanine-imidazole product can be isolated and purified using standard chromatographic techniques. mdpi.com
The integration of the aminopropyl-imidazole group onto the cyanine backbone induces significant changes in the photophysical properties of the dye. researchgate.net A notable hypsochromic (blue) shift is observed in both the absorption and emission spectra of the resulting derivative (Cy1) when compared to the parent compound, IR-813. researchgate.net Specifically, a blue shift of 137 nm in the absorption maximum and 45 nm in the emission maximum has been reported in ethanol. researchgate.net Furthermore, the introduction of the aminopropyl linker between the imidazole unit and the heptamethine chain has been shown to increase the fluorescence quantum yield by six-fold. researchgate.net This enhancement is attributed to the prevention of π-π stacking interactions and subsequent aggregation, which often quenches fluorescence in cyanine dyes. researchgate.net
Synthetic Protocol for Cyanine-Imidazole Derivative (Cy1)
The following table outlines a typical laboratory-scale synthesis of the cyanine-imidazole derivative Cy1 from this compound. mdpi.com
| Reactant/Reagent | Molar Amount/Volume | Role |
| This compound | 0.130 mmol | Precursor |
| 1-(3-Aminopropyl)imidazole | 0.369 mmol | Nucleophile |
| N,N-Diisopropylethylamine (DIPEA) | 0.17 mmol | Base |
| Dichloromethane (CH2Cl2) | 10 mL | Solvent |
| Reaction Conditions | ||
| Temperature | Room Temperature | |
| Duration | 48 hours | |
| Product | ||
| Cyanine-Imidazole Derivative (Cy1) | 56% Yield | Final Product |
Photophysical Properties Comparison
The table below compares the key photophysical properties of the precursor dye, this compound, with the synthesized cyanine-imidazole derivative, Cy1, demonstrating the impact of the imidazole functionalization.
| Compound | Solvent | Absorption Max (λabs) | Emission Max (λem) | Fluorescence Quantum Yield (ΦF) |
| This compound | Ethanol | ~805 nm | ~830 nm | 0.060 mdpi.com |
| Cy1 | Acetonitrile | 668 nm mdpi.com | 785 nm mdpi.com | 0.33 mdpi.com |
Photophysical and Spectroscopic Investigations
Electronic Absorption Characteristics
The electronic absorption properties of IR-813 p-toluenesulfonate are primarily dictated by its extensive conjugated system, making it a subject of interest for UV-Visible spectroscopy.
This compound possesses a complex and extended conjugated system, which is the primary reason for its strong absorption in the near-infrared (NIR) region. gdckulgam.edu.injove.com The absorption of UV or visible light by such compounds causes electronic transitions, specifically the promotion of an electron from a π bonding orbital (the highest occupied molecular orbital, or HOMO) to a π* antibonding orbital (the lowest unoccupied molecular orbital, or LUMO). jove.com The energy required for this π → π* transition is inversely proportional to the extent of conjugation; as the length of the conjugated system increases, the energy gap between the HOMO and LUMO decreases, resulting in the absorption of longer wavelengths of light. gdckulgam.edu.injove.com
In methanol (B129727), IR-813 exhibits a maximum absorption wavelength (λmax) at approximately 813 nm. tcichemicals.commdpi.com This pronounced peak in the NIR region is a hallmark of its molecular structure. mdpi.com The molar absorptivity, a measure of how strongly a chemical species absorbs light at a given wavelength, is significantly influenced by the degree of conjugation. uomustansiriyah.edu.iq For IR-813 in methanol, the absorbance (E1%1cm) is at a minimum of 3000 between 810.0 and 816.0 nm. tcichemicals.comalfa-chemistry.com
The absorption intensity of this compound demonstrates a clear dependence on its concentration. mdpi.comresearchgate.net Studies have shown a strong linear correlation between absorbance and concentration, particularly in the range of 5 to 100 µg/mL. mdpi.com This adherence to the Beer-Lambert law makes IR-813 a reliable quantitative probe within this concentration range. mdpi.com
However, at higher concentrations, like many cyanine (B1664457) dyes, IR-813 can form aggregates. acs.org This aggregation can lead to changes in the absorption spectrum, often resulting in the appearance of new bands that are either red-shifted or blue-shifted compared to the monomer absorption peak. acs.org The tendency to aggregate is influenced by the solvent and the specific structure of the dye. acs.org For instance, while some related heptamethine dyes show significant aggregation at concentrations as low as 32 μM in aqueous solutions, the solubility and aggregation behavior of IR-813 can be a critical factor in its applications. acs.org
Table 1: Absorption Characteristics of this compound
| Property | Value | Solvent | Reference |
|---|---|---|---|
| Maximum Absorption Wavelength (λmax) | 813 nm | Methanol | tcichemicals.commdpi.com |
| Molar Absorptivity (E1%1cm) | min. 3000 (at 810.0-816.0 nm) | Methanol | tcichemicals.comalfa-chemistry.com |
| Excitation Wavelength (λex) | 815 nm | Methanol | adipogen.com |
Fluorescence and Emission Properties
IR-813 and its derivatives are notable for their fluorescence in the near-infrared region, a property that is sensitive to the molecular environment and can be tuned through chemical modification.
This compound is a near-infrared (NIR) fluorescent dye, with a characteristic emission peak around 840 nm when dissolved in methanol. adipogen.com Its derivatives also exhibit emission in the NIR region. For instance, modifying the core structure of related heptamethine dyes can lead to slight blue shifts in both absorption and emission wavelengths. acs.org The quantum yield, a measure of the efficiency of fluorescence, is a key parameter for fluorescent dyes and can be influenced by structural modifications. acs.org
The fluorescence intensity of IR-813 is also concentration-dependent. researchgate.net As with absorption, this property can be utilized for quantitative measurements. mdpi.com
When IR-813 is used as a precursor to synthesize carbon dots (CDs), the resulting "813-CDs" exhibit interesting solvatochromic behavior. mdpi.comnih.govmdpi.com Solvatochromism refers to the change in the color of a substance when it is dissolved in different solvents. In the case of 813-CDs, a red-shift in the emission wavelength is observed as the polarity of the solvent increases. mdpi.comnih.govmdpi.com Conversely, a blue shift occurs as the solvent polarity decreases. mdpi.comnih.gov For example, in water, a highly polar solvent, 813-CDs show emission peaks at 610 nm and 698 nm. mdpi.comnih.gov This sensitivity to solvent polarity makes these CDs potentially useful for sensing applications. mdpi.com
Table 2: Solvatochromic Emission of 813-CDs in Various Solvents
| Solvent | Emission Peak (nm) | Polarity | Reference |
|---|---|---|---|
| Water | 610, 698 | High | mdpi.comnih.gov |
| Ethanol | Blue-shifted from water | Decreasing | mdpi.com |
| Acetic Acid | Blue-shifted from water | Decreasing | mdpi.com |
| DMSO | Blue-shifted from water | Decreasing | mdpi.com |
| DMF | Blue-shifted from water | Decreasing | mdpi.com |
| Methylene Chloride | Blue-shifted from water | Decreasing | mdpi.com |
| Chloroform | Blue-shifted from water | Decreasing | mdpi.com |
| Ethyl Acetate | Blue-shifted from water | Decreasing | mdpi.com |
| Toluene | Blue-shifted from water | Decreasing | mdpi.com |
| Ether | Blue-shifted from water | Decreasing | mdpi.com |
The emission properties of carbon dots derived from IR-813 can be further tuned by doping them with heteroatoms, such as nitrogen. mdpi.comnih.govnih.gov When polyethyleneimine (PEI) is used as a nitrogen source in the synthesis of 813-CDs, the nitrogen content influences the band gap energy and, consequently, the emission wavelength. mdpi.comnih.gov Increasing the nitrogen content in these CDs has been shown to produce emissions at longer wavelengths, reaching as far as 776 nm. mdpi.comnih.gov This red-shift is attributed to the formation of new nitrogen-containing heterocyclic structures on the surface of the CDs, which create new emissive states. mdpi.com The introduction of nitrogen can also passivate the surface of the CDs, which can affect their photoluminescence. nih.gov
Luminescence Quantum Yield Determination and Applications as a Reference Standard
The luminescence quantum yield (Φ) is a critical parameter that quantifies the efficiency of the fluorescence process. It represents the ratio of photons emitted to photons absorbed. For this compound, the luminescence quantum yield has been determined in various studies. In ethanol, this compound exhibits a luminescence quantum yield of 0.060. researchgate.net This established value allows it to be used as a reference standard for determining the quantum yields of other near-infrared emitting dyes. researchgate.net
The process of determining the quantum yield of a test compound often involves a comparative method, where its fluorescence intensity is measured against a standard with a known quantum yield under identical experimental conditions. The selection of a suitable reference standard is crucial, and this compound's well-characterized properties in the NIR region make it a valuable tool for such measurements. researchgate.net
It is important to note that factors such as the solvent can influence the quantum yield. For instance, the rigidification of the polymethine bridge in some cyanine dyes, a structural modification intended to enhance fluorescence, did not lead to an increased quantum yield when comparing IR-780 with IR-813, suggesting that other non-radiative decay pathways are significant. researchgate.net
Table 1: Luminescence Quantum Yield of this compound
| Solvent | Quantum Yield (Φ) | Reference |
|---|---|---|
| Ethanol | 0.060 | researchgate.net |
Fluorescence Quenching Studies in Photochemical Systems
Fluorescence quenching refers to any process that decreases the fluorescence intensity of a substance. It can occur through various mechanisms, including energy transfer, electron transfer, and the formation of non-fluorescent complexes. While specific detailed studies focusing solely on the fluorescence quenching of this compound in various photochemical systems are not extensively detailed in the provided search results, the principles of fluorescence quenching are fundamental to understanding its behavior in different environments.
In the context of photochemical systems, quenching experiments are invaluable for elucidating reaction mechanisms. For instance, the interaction of a fluorophore with a quencher can be analyzed using the Stern-Volmer equation, which relates the decrease in fluorescence intensity to the concentration of the quencher. acs.org Such studies can reveal information about the accessibility of the fluorophore to the quencher and the dynamics of the quenching process. acs.org While direct examples for IR-813 are limited in the provided results, its use in photoinitiating systems suggests that its excited state can interact with other molecules, leading to quenching and the initiation of chemical reactions. benoitlessard.cagoogle.com For example, in photopolymerization, the excited dye can interact with a co-initiator, leading to the generation of reactive species that initiate polymerization, a process that inherently involves the quenching of the dye's fluorescence. benoitlessard.cagoogle.com
Photothermal Conversion Efficiency
Photothermal therapy has emerged as a promising strategy, and the ability of agents like this compound to convert light into heat is central to this application. researchgate.net
Mechanism of Absorbed Light Energy Conversion into Thermal Energy
The conversion of absorbed light energy into thermal energy by this compound is a process rooted in its molecular structure and photophysical properties. As a near-infrared dye, it possesses a conjugated system that strongly absorbs light in the NIR region, specifically with a pronounced peak around 813 nm. researchgate.netmdpi.com Upon absorption of a photon, the molecule is promoted to an electronically excited state.
The primary mechanism for heat generation is through non-radiative decay pathways. researchgate.net Instead of releasing the absorbed energy as light (fluorescence), the excited molecule can return to its ground state through vibrational relaxation and internal conversion. This process involves the transfer of electronic energy to vibrational modes of the molecule and the surrounding solvent, manifesting as an increase in the local temperature. researchgate.net The efficiency of this conversion is a key determinant of a material's suitability as a photothermal agent. The incorporation of a cyclohexenyl ring in the polymethine chain of some cyanine dyes is a strategy aimed at minimizing non-radiative decay through trans-cis isomerization to increase fluorescence quantum yield; however, in the case of IR-813, a significant portion of the excited state energy is still dissipated as heat. researchgate.net
Quantitative Assessment of Photothermal Performance and Heat Generation
The photothermal performance of this compound has been quantitatively assessed in several studies, demonstrating its efficacy as a heat-generating agent upon near-infrared irradiation. researchgate.netmdpi.comresearchgate.net
In one study, solutions of IR-813 at various concentrations (0–50 µg/mL) were irradiated with an 808 nm laser at a power density of 1 W/cm². mdpi.com The temperature changes were recorded in real-time using an infrared thermographic camera. mdpi.com The results showed a concentration-dependent increase in temperature. For example, a 40 µg/mL solution of IR-813 could achieve a temperature increase of approximately 10 degrees Celsius. researchgate.net Another investigation demonstrated that at a concentration of 50 µg/mL and under the same irradiation conditions, the temperature increase was even more significant. mdpi.com
The photothermal effect is also influenced by the irradiation wavelength and power density. researchgate.net For instance, when incorporated into a polymer matrix, the temperature increase generated by IR-813 was dependent on the irradiance of the NIR light source. researchgate.net
Table 2: Photothermal Performance of this compound
| Concentration (µg/mL) | Irradiation Wavelength (nm) | Power Density (W/cm²) | Temperature Increase (°C) | Reference |
|---|---|---|---|---|
| 40 | 808 | 1 | ~10 | researchgate.net |
| 0-50 | 808 | 1 | Concentration-dependent | mdpi.com |
These quantitative assessments confirm the significant potential of this compound as a robust agent for photothermal applications. researchgate.netmdpi.com
Theoretical and Computational Studies
Computational Assessment of Molecular Descriptors
Molecular descriptors are numerical values that characterize the properties of a molecule. They are calculated from the molecular structure and are crucial for understanding and predicting the behavior of chemical compounds. For IR-813 p-toluenesulfonate, several key descriptors have been computationally determined. nih.gov These descriptors provide a foundational understanding of the molecule's size, complexity, and electronic nature.
| Descriptor | Value | Source |
|---|---|---|
| Molecular Formula | C47H47ClN2O3S | nih.gov |
| Molecular Weight | 755.4 g/mol | nih.gov |
| Exact Mass | 754.2995922 Da | nih.gov |
| IUPAC Name | (2Z)-2-[(2E)-2-[2-chloro-3-[(E)-2-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]-1,1,3-trimethylbenzo[e]indole;4-methylbenzenesulfonate | nih.gov |
| InChI Key | LQVQHHTYXSPHSQ-UHFFFAOYSA-M | nih.gov |
Electronic Structure and Reactivity Insights from Computational Chemistry
Computational chemistry provides significant insights into the electronic structure and reactivity of cyanine (B1664457) dyes. Methods like Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are instrumental in exploring the orbitals and energy levels that govern the dye's optical properties. mdpi.comnih.gov
The electronic structure of heptamethine cyanines, the class to which IR-813 belongs, is characterized by a conjugated polymethine chain acting as a "push-pull" system between two nitrogen-containing heterocyclic groups. nih.gov The absorption of light in the near-infrared (NIR) region is due to a π-π* electronic transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com Computational studies on related heptamethine cyanines have shown that modifications to the molecular structure, such as adding conformational restraints, can impact the HOMO/LUMO orbital structure and the oscillator strength of the electronic transition. nih.gov
Quantum chemical simulations have also been employed to understand the reactivity and degradation of these dyes. For instance, studies on the thermal "blueing" of Cy7, a related heptamethine cyanine, used DFT calculations to model the reaction pathways. nih.govacs.org These simulations revealed that the degradation does not proceed through a simple acetylene (B1199291) loss but via a more complex mechanism involving electrocyclic closure and subsequent chain-shortening reactions initiated by a reactive carbon nucleophile. acs.org This type of computational investigation is crucial for understanding the stability and potential reaction mechanisms of dyes like IR-813 under various conditions.
The electronic properties of IR-813 and related cyanines can be summarized by key computational and experimental parameters.
| Property | Description | Relevance to IR-813 |
|---|---|---|
| Excitation/Emission Wavelengths | λex ≈ 815 nm, λem ≈ 840 nm (in Methanol). adipogen.com | Defines the near-infrared operational window of the dye, a result of its electronic transition energies. |
| HOMO-LUMO Gap | The energy difference between the Highest Occupied and Lowest Unoccupied Molecular Orbitals. This gap determines the absorption wavelength. | Computational studies on similar dyes show this gap corresponds to the NIR absorption. nih.govnih.gov |
| Oscillator Strength (fe) | A calculated value representing the probability of an electronic transition occurring. | DFT calculations on related cyanines help correlate structural features with absorption intensity. mdpi.com |
| Reactivity | Computational models can predict reaction pathways, such as thermal degradation. | Simulations on similar Cy7 dyes provide mechanistic insights into the stability of the polymethine chain. nih.govacs.org |
Molecular Dynamics Simulations in Related Systems
Molecular dynamics (MD) simulations are a computational method used to study the physical movements of atoms and molecules over time. For cyanine dyes, MD simulations provide critical information on their conformational dynamics, interactions with their environment (like solvents or biomolecules), and the influence of these factors on their photophysical properties. rsc.orgresearchgate.net
While specific MD studies on this compound are not widely published, research on structurally similar cyanine dyes like ICG and IR-783 offers valuable insights. rsc.orgresearchgate.net Multiscale computational studies combining quantum mechanics and molecular dynamics have been used to investigate how these dyes interact with proteins like bovine serum albumin (BSA). rsc.org These simulations revealed that the protein's hydrophobic domains can enforce a rigid conformation on the cyanine dye, which helps to prevent fluorescence quenching. rsc.org
Furthermore, MD simulations have elucidated the role of the solvent environment. Studies have shown that the first water shell around the dye plays a significant role in fluorescence quenching through dipole-dipole interactions. rsc.org The lack of structural rigidity in flexible cyanine dyes is a primary reason for energy loss through non-radiative pathways, and MD simulations can model this flexibility. researchgate.net For instance, simulations of the Cy3 dye attached to DNA showed that stacking interactions with the DNA could create steric hindrance, preventing bond rotation and thus influencing the dye's fluorescence lifetime. researchgate.net These findings highlight how MD simulations can be used to understand the structure-property relationships that are essential for designing improved NIR dyes.
Applications in Advanced Materials and Enabling Technologies
Integration in Optical and Photonic Materials
IR-813 p-toluenesulfonate is a functional near-infrared (NIR) cyanine (B1664457) laser dye that has found significant utility in optical and photonic applications. adipogen.combiomol.com Its ability to absorb and emit light in the NIR region is a key attribute for these technologies.
This compound has been identified as a material used in the development of near-infrared organic light-emitting diodes (NIR-OLEDs). adipogen.combiomol.comnbs-bio.com NIR-OLEDs are crucial for a variety of applications, including night vision displays, security systems, and medical spectroscopy. researcher.life The function of IR-813 in this context is as a building block for fluorescent NIR dyes or as an energy acceptor molecule in Förster resonance energy transfer (FRET) experiments, which are mechanisms that can generate NIR emission. adipogen.combiomol.comnbs-bio.com
The applications for organic dyes that absorb in the near-infrared, such as this compound, include their use in optical recording media and optical filters. alfa-chemistry.comalfa-chemistry.comtcichemicals.comtcichemicals.com For processes like laser-induced optical recording, dyes are required that have sensitive absorption above 700 nm, good solubility in relevant organic solvents, and high heat resistance. tcichemicals.com The specific absorption characteristics of IR-813 make it suitable for these and other applications like security markings and lithography. alfa-chemistry.comalfa-chemistry.comtcichemicals.com
Functional Materials Development
Beyond its direct use in optical devices, this compound serves as a precursor for creating advanced functional materials, most notably carbon dots (CDs) with unique properties.
Researchers have explored this compound as a model precursor for developing red-emissive carbon dots (813-CDs). mdpi.comnih.gov These synthesized CDs exhibit solvatochromic behavior, meaning their emission color changes with the polarity of the solvent. mdpi.comnsf.gov Specifically, a red-shift in emission is observed as the solvent polarity increases. mdpi.comnih.gov In water, the 813-CDs have shown emission peaks at 610 nm and 698 nm, with a blue-shift occurring as the solvent polarity decreases. mdpi.comnih.gov This sensitivity to the local environment makes these IR-813-derived carbon dots promising for applications in solvent polarity sensing. mdpi.commiami.edu
Further research involved synthesizing the CDs with polyethyleneimine (PEI) to increase the nitrogen content, which resulted in emissions extending as far as 776 nm. mdpi.comnih.gov The solvatochromic properties of these CDs were systematically studied across various solvents.
| Solvent | Polarity Index (P') | Emission Peak (nm) |
| Water | 10.2 | 698 |
| Ethanol | 5.2 | 675 |
| Acetic Acid | 6.2 | 670 |
| DMSO | 7.2 | 665 |
| DMF | 6.4 | 660 |
| Methylene Chloride | 3.1 | 650 |
| Chloroform | 4.1 | 645 |
| Ethyl Acetate | 4.4 | 640 |
| Toluene | 2.4 | 635 |
| Ether | 2.8 | 630 |
| Hexane | 0.1 | 625 |
| This table is based on data presented in a study on 813-CDs derived from IR-813 and demonstrates the blue shift in emission as solvent polarity decreases. mdpi.com |
The carbon dots derived from this compound have been found to possess electrochemical properties. mdpi.comnih.gov This has led to their investigation as a potential additive doping agent for polyvinylpyrrolidone (B124986) (PVP) film coatings. mdpi.comnsf.gov Such doped film coatings could be applied to enhance the electrochemical performance of devices, for instance, by serving as a coating additive for battery cathodes to improve stability and rate capabilities. mdpi.com Additionally, a nanocomposite film of the carbon dots and PVP was synthesized to evaluate its solid-state fluorescence. mdpi.comnih.gov
The degradation of the cyclic structure of IR-813 during the synthesis of carbon dots can lead to the formation of new nitrogen-containing heterocyclic structures, creating new emissive states and contributing to their unique electrochemical and optical properties. researchgate.net
| Precursor | Derived Material | Potential Application | Research Finding |
| This compound | 813-Carbon Dots (813-CDs) | Additive for PVP film coatings | CDs possess electrochemical properties suitable for doping. mdpi.comnih.gov |
| This compound / PEI | Nitrogen-doped 813-CDs | Solid-state fluorescent films | A CD/PVP nanocomposite film was created to assess solid-state fluorescence. mdpi.comnih.gov |
Photothermal Applications in Polymer Science
The compound this compound is a near-infrared (NIR) absorbing organic dye that has garnered significant attention in polymer science for its efficacy as a photothermal agent. acs.orgacs.orgresearchgate.net When incorporated into a polymer matrix, it can absorb NIR light and convert it into localized heat through non-radiative relaxation processes. researchgate.net This property enables a range of applications, from rapid curing of thermosets to the reprocessing of thermoplastics, offering energy-efficient and spatially controlled processing methods. acs.orgresearchgate.net
Near-Infrared Activated Curing of Polymeric Systems (e.g., Polyhydroxyurethanes)
A significant challenge in the production of some polymers, such as non-isocyanate polyurethanes (NIPUs) or polyhydroxyurethanes (PHUs), is the slow reaction rate, which can be a drawback for industrial-scale manufacturing. acs.orgacs.org PHUs are considered a more environmentally friendly alternative to traditional polyurethanes as their synthesis can utilize CO2-based precursors and avoids the use of toxic isocyanates. acs.orgacs.org
To accelerate the curing process, this compound can be employed as a photothermal heater. acs.org In one study, the dye was added to a biobased formulation consisting of trimethylolpropane (B17298) tricarbonate (TMPTC) and 1,5-pentanediamine to form a polyhydroxyurethane. acs.orgacs.org By irradiating the mixture with a near-infrared light-emitting diode (LED) at a wavelength of 850 nm, the IR-813 dye generated sufficient heat to rapidly cure the thermoset. acs.org This method achieved a gel time of just 3 minutes and a final gel content of 94%, reaching a temperature of 150°C using only the NIR light as the energy source. acs.orgacs.org This photothermal curing process demonstrated a 36% energy saving compared to conventional oven-based thermal curing, presenting a more sustainable manufacturing alternative. acs.org
Table 1: NIR-Activated Curing of Polyhydroxyurethane with IR-813
| Parameter | Value |
|---|---|
| Photothermal Agent | This compound |
| Polymer System | Trimethylolpropane tricarbonate (TMPTC) and 1,5-pentanediamine |
| NIR Source Wavelength | 850 nm |
| Maximum Temperature Reached | 150 °C |
| Gel Time | 3 minutes |
| Final Gel Content | 94% |
| Energy Savings vs. Thermal Oven | 36% |
Data sourced from a study on fast curing of biobased polyhydroxyurethane thermosets. acs.org
Role as an Organic Heater in Thermoset Processing
This compound functions as an efficient "organic heater" when dispersed within a resin. acs.org Its strong absorption in the NIR spectrum allows for the rapid conversion of light energy into thermal energy. researchgate.netresearchgate.net This localized heating is highly advantageous in the processing of thermosets, which require energy input to initiate the cross-linking reactions that solidify the liquid resin into a durable network. acs.orgscispace.com
The effectiveness of IR-813 as a heater depends on several factors, including its concentration and the irradiance of the NIR light source. researchgate.netscispace.com Research has shown that even very low concentrations of the dye are sufficient to generate significant heat. benoitlessard.ca For instance, in a trimethylolpropane triacrylate (TMPTA)-based polymer, the presence of just 0.1 wt% of IR-813 allowed the material to reach high temperatures under NIR irradiation, whereas the polymer without the dye showed negligible temperature increase. researchgate.net The ability to control the temperature by tuning the NIR light intensity and dye concentration allows for precise control over the curing process. researchgate.net
Table 2: Effect of IR-813 Concentration and NIR Irradiance on Temperature in a TMPTA-based Polymer
| IR-813 Conc. (wt%) | NIR Irradiance (W cm⁻²) | Maximum Temperature (°C) |
|---|---|---|
| 0.1 | 0.4 | ~50 |
| 0.1 | 0.8 | ~80 |
| 0.1 | 1.2 | ~110 |
| 0.1 | 1.6 | ~135 |
| 0.1 | 2.55 | ~170 |
Data represents the approximate maximum temperatures reached in a TMPTA-based polymer under 785 nm NIR irradiation. researchgate.net
Strategies for Polymer Reshaping and Reprocessing Using Photothermal Effects
The photothermal effect induced by this compound provides an innovative strategy for the reshaping, reprocessing, and recycling of polymeric materials. researchgate.netuniv-amu.fr This approach involves embedding a small amount of the NIR dye into a thermoplastic polymer. scispace.com When irradiated with NIR light, the dye heats the polymer matrix to a temperature above its glass transition temperature (Tg). scispace.comuniv-amu.fr Exceeding the Tg transitions the rigid, glassy polymer into a soft, rubbery state, allowing it to be reshaped, molded, or repaired. scispace.com
This technique has been successfully demonstrated for bonding and debonding polymer components. researchgate.netscispace.com Two separate pieces of a thermoplastic containing IR-813 can be welded together with a short period of NIR irradiation. researchgate.net The process is also reversible, allowing for disassembly. univ-amu.fr Furthermore, this method shows great promise for self-healing applications. researchgate.netuniv-amu.fr Scratches on the surface of a polymer containing the NIR dye can be healed by applying NIR light, which heats the damaged area and allows the polymer chains to flow and mend the defect. researchgate.netuniv-amu.fr This light-activated approach offers a significant advantage over traditional heating methods due to its speed, energy efficiency, and precise spatial control. researchgate.net
Applications in Security Markings
Beyond polymer science, organic dyes that absorb in the near-infrared region, such as this compound, are utilized in high-technology applications, including security markings. alfa-chemistry.comalfa-chemistry.com The dye's specific absorption and emission properties in the NIR spectrum make it invisible to the naked eye under normal lighting conditions. adipogen.com However, it can be detected with specialized equipment capable of sensing NIR light. adipogen.com This characteristic makes it an effective tool for creating covert markings on products or documents for authentication, anti-counterfeiting, and tracking purposes. alfa-chemistry.comalfa-chemistry.com
Table of Mentioned Compounds
| Compound Name |
|---|
| 1,5-pentanediamine |
| This compound |
| Polyhydroxyurethane (PHU) |
| Squaraine dye |
| Trimethylolpropane triacrylate (TMPTA) |
Research Methodologies and Analytical Techniques
Spectroscopic Characterization Techniques
Spectroscopic techniques are fundamental to understanding the interaction of IR-813 p-toluenesulfonate with electromagnetic radiation. These methods provide detailed information about its electronic structure and behavior in various environments.
UV-Visible-Near-Infrared (UV-Vis-NIR) absorption spectroscopy is a primary technique used to determine the wavelengths of light that this compound absorbs. The absorption of ultraviolet or visible radiation leads to transitions between the electronic energy levels within the molecule rsc.org. This analysis is essential for characterizing the optical and electronic properties of the dye in different forms, such as in solutions, as part of composites, or as a precursor for other nanomaterials rsc.org.
In a study where IR-813 was used as a precursor to synthesize red emissive carbon dots (813-CDs), UV-Vis absorption spectroscopy was employed to characterize the resulting nanomaterials. The analysis revealed distinct absorption peaks at 214 nm, 251 nm, 307 nm, 373 nm, and 525 nm researchgate.net. The peaks at lower wavelengths are attributed to π-π* and n-π* electronic transitions, while the peak at 525 nm is suggested to arise from nitrogen-containing heterocycles formed during the degradation of the IR-813 dye researchgate.net.
The UV-Vis-NIR absorption spectrum of this compound itself in methanol (B129727) shows a characteristic broad absorption band in the near-infrared region.
Table 1: UV-Vis-NIR Absorption Data for this compound and its Derivatives
| Analyte | Solvent/Matrix | Absorption Maxima (λmax) | Reference |
|---|---|---|---|
| This compound | Methanol | ~813 nm |
Data for this compound in Methanol is estimated from spectral graph.
Fluorescence emission spectroscopy is utilized to study the light emitted by this compound after it has absorbed light. When a molecule absorbs photons, it moves to an excited electronic state. The subsequent return to the ground state can occur through the emission of a photon, a process known as fluorescence. The plot of the intensity of this emitted light versus wavelength is the fluorescence emission spectrum.
For this compound, a known near-infrared dye, its fluorescence properties are of significant interest. The fluorescence quantum yield (Φ), which is the ratio of photons emitted to photons absorbed, is a key parameter determined through this technique. In ethanol, this compound is used as a standard with a reported fluorescence quantum yield of 0.060 mdpi.com. When IR-813 is used as a precursor to create red emissive carbon dots, these resulting nanoparticles exhibit emission peaks at 610 nm and 698 nm in water researchgate.net.
Table 2: Fluorescence Emission Data for this compound and its Derivatives
| Compound | Solvent/Matrix | Excitation Wavelength (nm) | Emission Maxima (λem) | Fluorescence Quantum Yield (Φ) | Reference |
|---|---|---|---|---|---|
| This compound | Ethanol | Not Specified | Not Specified | 0.060 | mdpi.com |
Laser-Induced Fluorescence (LIF) is a highly sensitive spectroscopic technique that employs a laser to excite fluorescence in a sample. This method allows for the detection of fluorescent molecules with very low detection limits. The pulsed nature of the laser light in some LIF systems also enables the measurement of fluorescence decay times nih.govsemanticscholar.org.
Laser flash photolysis is a powerful technique for studying short-lived, photo-excited intermediates such as excited states, radicals, and ions. In this method, a short, intense laser pulse (the "pump") excites the sample, and a second, weaker light source (the "probe") monitors the changes in absorption over time as the excited species decay. This provides information on the kinetics and spectra of these transient species.
Spectroscopic studies of IR-813 have been conducted using both laser-induced fluorescence and laser flash photolysis to determine its fluorescence quantum yields and to investigate its transient species mdpi.com. These advanced techniques are crucial for a deeper understanding of the photochemical and photophysical pathways of the excited states of this compound.
Materials Synthesis Techniques
This compound can be used as a precursor material in the synthesis of novel nanomaterials, such as carbon dots and nanocomposites. The synthesis methods employed are critical in determining the properties of the final materials.
Microwave-assisted pyrolysis is a synthesis technique that utilizes microwave radiation to heat a precursor material in a controlled environment, leading to its thermal decomposition (pyrolysis). This method offers advantages such as rapid and uniform heating. In the context of nanomaterial synthesis, it has been explored for the production of carbon dots.
While not explicitly detailed as a pyrolysis process, this compound has been used as a model precursor to develop red emissive carbon dots researchgate.net. Microwave-assisted synthesis is a common method for producing carbon dots from various organic precursors due to its speed and efficiency researchgate.net. This suggests that IR-813 could be subjected to microwave-assisted methods to yield fluorescent carbon-based nanomaterials.
Solution-based methods are widely used for the preparation of nanocomposites, where nanoparticles are dispersed within a host matrix. These techniques offer good control over the composition and homogeneity of the final material.
This compound has been utilized in the synthesis of red-emitting carbon dots that have applications in solid-state fluorescent nanocomposite thin films researchgate.net. The synthesis process involves the degradation of the IR-813 dye, and the resulting carbon dots are combined with polymers like polyethylene glycol (PEG) researchgate.net. This indicates a solution-based approach where the dye or its derivatives are processed in a liquid medium to form nanoparticles, which are then incorporated into a polymer matrix to create a nanocomposite.
Advanced Characterization for Material Performance
Thermal Imaging for Photothermal Effect Monitoring
The evaluation of the photothermal effect of this compound is critical for its application in areas requiring light-to-heat conversion. Thermal imaging serves as a primary non-invasive technique for monitoring and quantifying this effect in real-time. This method utilizes infrared thermographic cameras to capture the temperature changes of a sample upon irradiation with a near-infrared (NIR) laser, typically at a wavelength corresponding to the dye's absorption maximum, such as 808 nm. duke.edu
Research has demonstrated that IR-813 is an efficient infrared absorber capable of converting light energy into thermal energy. duke.edu The photothermal heating is dependent on both the concentration of the dye and the power density of the laser irradiation. In one study, aqueous solutions of IR-813 were irradiated with an 808 nm laser at a power density of 1 W/cm², and the temperature variations were recorded using an infrared thermal imaging system. The results showed a clear concentration-dependent temperature increase, confirming the compound's significant potential as a photothermal conversion agent. duke.edu
Further studies have examined the photothermal performance of IR-813 when incorporated into a polymer matrix. For instance, a polyGLYFOMA polymer containing 0.1% by weight of IR-813 was subjected to NIR irradiation at 785 nm. The temperature of the material was recorded over time at various laser irradiances, demonstrating the compound's ability to generate a significant photothermal effect within a solid-state system.
The data below summarizes findings from photothermal experiments on this compound in different media.
| Sample Medium | IR-813 Concentration | Irradiation Source | Power Density / Irradiance | Irradiation Time | Observed Temperature Increase (ΔT) |
|---|---|---|---|---|---|
| Aqueous Solution | 40 µg/mL | 808 nm Laser | 1 W/cm² | Not Specified | ~10 °C |
| polyGLYFOMA Polymer | 0.1% wt | 785 nm Light Source | 0.4 W/cm² | 3 min | ~15 °C |
| polyGLYFOMA Polymer | 0.1% wt | 785 nm Light Source | 0.8 W/cm² | 3 min | ~30 °C |
| polyGLYFOMA Polymer | 0.1% wt | 785 nm Light Source | 1.2 W/cm² | 3 min | ~45 °C |
| polyGLYFOMA Polymer | 0.1% wt | 785 nm Light Source | 1.6 W/cm² | 3 min | ~55 °C |
| polyGLYFOMA Polymer | 0.1% wt | 785 nm Light Source | 2.0 W/cm² | 3 min | ~65 °C |
Electrochemical Analysis of Doped Films
While this compound is primarily characterized by its optical and photothermal properties, the electrochemical analysis of films doped with this compound is essential for applications where the material is part of an electronic or electrochemical system. Detailed studies specifically documenting the electrochemical behavior of films doped with this compound are not extensively present in the reviewed literature. However, the characterization of such films would typically be performed using standard and powerful electrochemical techniques like Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV) would be employed to investigate the redox behavior of the IR-813 dye within the polymer film. This technique involves scanning the potential of an electrode coated with the film and measuring the resulting current. A CV analysis would reveal whether the dye possesses electroactive sites, the potentials at which oxidation or reduction occurs, and the reversibility of these processes. For a doped film, CV can also provide insights into the interactions between the dye, the polymer matrix, and the p-toluenesulfonate counter-ion, which can influence the electrochemical stability and behavior of the material.
Electrochemical Impedance Spectroscopy (EIS) is a non-destructive technique that provides detailed information about the electrical properties of a material and its interfaces. By applying a small sinusoidal AC voltage and measuring the current response over a wide range of frequencies, an impedance spectrum is generated. For a film doped with this compound, EIS could be used to model the system as an equivalent electrical circuit, allowing for the quantification of key parameters.
The table below outlines the potential parameters that could be determined through a hypothetical EIS analysis of a film doped with this compound.
| Parameter | Symbol | Information Provided | Relevance to Doped Films |
|---|---|---|---|
| Electrolyte Resistance | Rs | The resistance of the electrolyte solution. | Provides a baseline for the system's overall resistance. |
| Film Resistance | Rf | The ionic resistance of the doped film itself. | Indicates the film's ionic conductivity and susceptibility to electrolyte ingress. |
| Film Capacitance | Cf | The dielectric capacitance of the polymer film. | Relates to the film's thickness, dielectric constant, and ability to absorb moisture. |
| Charge Transfer Resistance | Rct | Resistance to electron transfer at the electrode/film interface. | Characterizes the kinetics of redox reactions occurring at the electrode surface. |
| Double-Layer Capacitance | Cdl | Capacitance of the electrochemical double layer at the film/electrolyte interface. | Provides information about the interfacial area and processes like delamination or corrosion. |
Together, these techniques would provide a comprehensive understanding of the electrochemical properties, stability, and interfacial behavior of films incorporating this compound, which is crucial for engineering advanced materials and devices.
Future Research Directions and Emerging Applications
Innovations in Synthesis and Structural Modification for Tunable Photophysical Properties
The core value of IR-813 p-Toluenesulfonate in advanced applications lies in its photophysical characteristics, which can be precisely controlled through innovative synthesis and structural modifications. Research in this area focuses on altering the molecular structure to fine-tune properties such as absorption and emission wavelengths, quantum yield, and photostability.
Strategies for modification often involve the introduction of various functional groups to the cyanine (B1664457) backbone. For instance, the addition of heavy atoms like bromine or iodine to similar dye structures has been shown to enhance the generation of singlet oxygen, a property crucial for photodynamic therapy applications. researchgate.net While IR-813 is primarily a fluorescent dye and photothermal agent, analogous structural modifications could be explored to modulate its energy dissipation pathways.
A significant innovation is the use of IR-813 as a precursor for synthesizing other functional nanomaterials. Research has demonstrated the development of red-emissive carbon dots (813-CDs) from IR-813. researchgate.net These carbon dots exhibit solvatochromism, meaning their emission color changes with the polarity of the solvent, representing a direct pathway from a base molecule to a derivative with tunable optical responses. researchgate.net The photophysical properties of such derivatives are highly sensitive to their environment, a principle that is foundational for developing advanced sensors. mdpi.com
| Modification Strategy | Target Property | Anticipated Outcome | Potential Application Area |
|---|---|---|---|
| Extension of Polymethine Chain | Absorption/Emission Wavelength | Red-shift to longer wavelengths (further into NIR) | Deep-tissue bio-imaging, telecommunications |
| Introduction of Electron-Donating/Withdrawing Groups | Quantum Yield, Solvatochromism | Enhanced brightness and sensitivity to environmental polarity | High-contrast imaging, environmental sensors |
| Incorporation into Rigid Matrices (e.g., Polymers) | Photostability | Reduced photo-bleaching and increased operational lifetime | Solid-state lasers, optical data storage |
| Synthesis into Carbon Dots (CDs) | New Emission Profiles, Solvatochromism | Creation of novel fluorophores with tunable emissions based on solvent polarity. researchgate.net | Polarity sensing, multi-color imaging |
Exploration of Novel Photonic and Optoelectronic Applications
As a near-infrared (NIR) fluorescent dye with an excitation wavelength around 815 nm and an emission wavelength around 840 nm, this compound is well-suited for a variety of photonic applications. chemsrc.commedchemexpress.com Its ability to operate in the NIR window is particularly advantageous for applications requiring deep penetration of biological tissues or for minimizing autofluorescence.
One of the most promising applications is its use as a photothermal agent. IR-813 is a highly efficient infrared absorber, capable of converting absorbed light energy directly into thermal energy. researchgate.net This property is being actively explored for photothermal therapy, where the dye is used to generate localized heat to ablate cancer cells. researchgate.netresearchgate.net Studies have characterized the photothermal conversion efficiency of IR-813, demonstrating its potential in oncological treatments. researchgate.net
Beyond therapeutic uses, the optoelectronic properties of IR-813 derivatives could be harnessed in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). The development of light-emitting diodes from carbon dots synthesized from dye precursors highlights a viable pathway for creating novel optoelectronic components. researchgate.net The strong absorption in the NIR region makes IR-813 an interesting candidate as a sensitizer (B1316253) in solar cells designed to capture a broader portion of the solar spectrum.
| Property | Value / Observation | Reference |
|---|---|---|
| Excitation Wavelength (λex) | ~815 nm | chemsrc.commedchemexpress.com |
| Emission Wavelength (λem) | ~840 nm | chemsrc.commedchemexpress.com |
| Key Feature | Operates in the Near-Infrared (NIR) window | chemsrc.com |
| Photothermal Conversion | Efficiently converts 808 nm light into heat | researchgate.net |
Development of Advanced Sensor Platforms Based on IR-813 Derivatives
The sensitivity of the fluorescence properties of cyanine dyes to their local environment makes them excellent candidates for chemical sensors. Future research is poised to develop advanced sensor platforms by functionalizing IR-813 to achieve high specificity and sensitivity for various analytes.
A key example stems from the creation of carbon dots from IR-813, which display a red-shift in emission with increasing solvent polarity. researchgate.net This intrinsic solvatochromic behavior allows these derivatives to function as sensors for solvent polarity, which is a critical parameter in many chemical processes and biological systems. researchgate.net
Building on this, IR-813 can be chemically modified to include specific recognition moieties (e.g., chelating agents for metal ions or aptamers for biomolecules). The binding of a target analyte to this recognition site would induce a change in the dye's photophysical properties—such as fluorescence quenching or enhancement—enabling quantitative detection. The development of polymer-based sensors with specific functional groups for detecting metal ions provides a model for how IR-813 could be similarly functionalized. nih.gov Given the low interference from background signals in the NIR region, sensors based on IR-813 would offer a significant advantage in complex sample matrices.
| Sensor Type | Sensing Mechanism | Target Analyte | Potential Application |
|---|---|---|---|
| Polarity Sensor | Solvatochromism of IR-813-derived carbon dots. researchgate.net | Solvent Polarity | Monitoring chemical reactions, cellular microenvironment analysis |
| Metal Ion Sensor | Fluorescence quenching/enhancement upon ion binding to a functionalized dye | Heavy metals (e.g., Hg²⁺, Pb²⁺) | Environmental monitoring, water quality testing |
| pH Sensor | Protonation/deprotonation of functional groups affecting the dye's electronic structure | Hydrogen Ion (H⁺) Concentration | Biological process monitoring, industrial process control |
| Biosensor | Analyte binding to a linked bioreceptor (e.g., antibody, enzyme) modulates fluorescence | Proteins, nucleic acids, pathogens | Medical diagnostics, food safety |
Interdisciplinary Research Opportunities in Advanced Polymer Processing and Material Engineering
The integration of IR-813 into polymer systems opens up a vast field of interdisciplinary research at the intersection of materials science, chemistry, and engineering. Incorporating the dye into polymer matrices can create advanced materials with tailored optical and thermal properties.
In material engineering, composites containing IR-813 could be used for applications requiring NIR absorption, such as laser welding of plastics, optical filters, or security inks. The dye can be dispersed within a polymer matrix, such as poly(methyl methacrylate) (PMMA), to create solid-state materials with high photostability and efficient fluorescence, a technique proven effective for other dye classes. researchgate.net Such composites could function as solid-state gain media for NIR lasers or as components in optical data storage systems.
In the realm of advanced polymer processing, IR-813 can serve as a fluorescent probe. Its fluorescence can be used to monitor processes like polymer curing, mixing efficiency, or flow dynamics in extrusion and injection molding in real-time. Furthermore, the development of polymer nanocomposites, where IR-813 is either encapsulated or coated onto nanoparticles before being embedded in a polymer, could lead to materials with enhanced mechanical, thermal, and optical functionalities. researchgate.netuwaterloo.ca This approach allows for precise control over the spatial distribution and local environment of the dye, maximizing its performance for specific applications.
| Research Area | Description | Potential Outcome / Application |
|---|---|---|
| Functional Polymer Composites | Dispersing IR-813 within various polymer matrices (e.g., PMMA, polycarbonate). | NIR-absorbing films, optical limiters, solid-state dye lasers. researchgate.net |
| Process Monitoring | Using IR-813 as a fluorescent tracer during polymer manufacturing processes. | Real-time quality control, optimization of mixing and curing. |
| Smart Materials | Integrating IR-813 into stimuli-responsive polymers that change properties in response to light or heat. | Self-healing materials, light-activated actuators. |
| Nanocomposite Engineering | Incorporating IR-813-functionalized nanoparticles into polymer systems. uwaterloo.ca | Materials with enhanced thermal conductivity, improved optical clarity, and tailored light absorption. |
Q & A
Q. What are the key structural features of IR-813 p-Toluenesulfonate, and how do they influence its functionality in near-infrared (NIR) applications?
this compound is a cyanine dye characterized by a polymethine chain conjugated with aromatic groups, which enables strong NIR absorption and fluorescence. The p-toluenesulfonate counterion enhances solubility in polar solvents and stabilizes the dye for applications in optical imaging and photothermal activation. Its structure allows efficient light-to-heat conversion, critical for photothermal therapy and NIR-triggered polymerization .
Q. What are the standard protocols for synthesizing this compound, and what purity thresholds are critical for research reproducibility?
Synthesis involves condensing aromatic aldehydes with active methylene compounds in the presence of p-toluenesulfonic acid, followed by ion exchange to isolate the p-toluenesulfonate salt. Purity ≥97% (as validated by HPLC) is essential to minimize side reactions in photothermal applications. Impurities >3% can quench fluorescence or alter thermal stability, impacting experimental outcomes .
Q. How is this compound utilized in biological imaging, and what are its excitation/emission parameters?
IR-813 exhibits excitation/emission maxima in the NIR-I range (~780–850 nm), enabling deep-tissue imaging with minimal autofluorescence. It is conjugated to biomolecules (e.g., antibodies, peptides) via its sulfonate group for targeted imaging. Methodologically, researchers must optimize dye-to-biomolecule ratios (typically 1:1–1:5) to balance signal intensity and target specificity .
Advanced Research Questions
Q. How can researchers optimize this compound’s photothermal efficiency for NIR-triggered polymerization or drug delivery?
Photothermal efficiency depends on laser power density (e.g., 1–3 W/cm² at 808 nm) and dye concentration (0.1–1 mM). Advanced studies use calorimetry to quantify heat generation (ΔT ≥20°C required for polymerization initiation) and integrate co-initiators (e.g., iodonium salts) to enhance radical generation. Note that excessive dye loading (>2 wt%) may cause aggregation and reduce efficiency .
Q. What experimental strategies address the stability limitations of this compound in aqueous or oxidative environments?
Stability challenges include photodegradation under prolonged NIR exposure and hydrolysis in aqueous buffers. To mitigate:
Q. How do contradictory results in IR-813’s behavior across different NIR-driven systems (e.g., polymerization vs. imaging) inform mechanistic studies?
IR-813 exhibits dual functionality: as a photothermal agent in polymerization (Behavior 2: heat generation without direct radical initiation) and as a fluorophore in imaging. Contradictions arise from solvent polarity and co-initiator presence. For example, in dichloromethane, IR-813 alone initiates polymerization via thermolysis, while in aqueous systems, it requires co-initiators like iodonium salts. Researchers must document solvent-dielectric constants and co-additive interactions to reconcile discrepancies .
Q. What analytical techniques validate the successful conjugation of this compound to nanoparticles or biomolecules?
Key methods include:
- UV-Vis-NIR Spectroscopy : Confirm λmax shifts (5–10 nm) post-conjugation.
- Mass Spectrometry : Detect molecular weight changes (e.g., +500–1000 Da for antibody-dye conjugates).
- Fluorescence Lifetime Imaging (FLIM) : Assess environmental sensitivity (lifetime changes indicate successful binding).
- DLS/Zeta Potential : Monitor nanoparticle size and surface charge alterations .
Methodological Notes for Data Interpretation
-
Photothermal Data Normalization : Normalize temperature rise (ΔT) to laser power and dye concentration using the formula:
where = laser power (W/cm²) and = dye concentration (mM).
-
Handling Artifacts : Account for autofluorescence in biological samples by including dye-free controls and using spectral unmixing algorithms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
